[4-(4-Methoxyphenyl)phenyl]methanamine [4-(4-Methoxyphenyl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 769073-20-3
VCID: VC20805297
InChI: InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CC=C(C=C2)CN
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

[4-(4-Methoxyphenyl)phenyl]methanamine

CAS No.: 769073-20-3

Cat. No.: VC20805297

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Methoxyphenyl)phenyl]methanamine - 769073-20-3

Specification

CAS No. 769073-20-3
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name [4-(4-methoxyphenyl)phenyl]methanamine
Standard InChI InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3
Standard InChI Key IWMYHDWDAGSRFY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC=C(C=C2)CN
Canonical SMILES COC1=CC=C(C=C1)C2=CC=C(C=C2)CN

Introduction

PropertyValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents including methanol, ethanol, and DMSO
CAS Number769073-20-3
SMILES NotationCOC1=CC=C(C=C1)C2=CC=C(C=C2)CN

Mechanism of Action and Biochemical Properties

Research suggests that [4-(4-Methoxyphenyl)phenyl]methanamine functions as a monoamine oxidase inhibitor (MAOI). This mechanism has significant implications for neurological research and potential therapeutic applications.

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, [4-(4-Methoxyphenyl)phenyl]methanamine may increase the concentration of these neurotransmitters in the brain.

The biphenyl structure of the compound appears to be crucial for its interaction with the MAO enzyme active site. The methoxy group likely contributes to binding affinity through hydrogen bonding and hydrophobic interactions, while the amine group may form ionic interactions with acidic residues in the enzyme pocket.

Structure-Activity Relationship

The effectiveness of [4-(4-Methoxyphenyl)phenyl]methanamine as an MAO inhibitor is influenced by several structural features:

  • The biphenyl backbone provides the appropriate molecular geometry for enzyme binding

  • The methoxy substituent affects electron distribution and binding interactions

  • The primary amine group serves as a key pharmacophore for activity

Applications in Research and Development

[4-(4-Methoxyphenyl)phenyl]methanamine has demonstrated potential across various scientific domains, primarily due to its unique structure and biochemical properties.

Pharmaceutical Research

In pharmaceutical research, the compound shows promise in several areas:

  • Neurological disorders: As a monoamine oxidase inhibitor, it has potential implications for conditions involving neurotransmitter imbalances, such as depression and Parkinson's disease

  • Medicinal chemistry: Serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds

  • Drug delivery systems: The biphenyl structure can be incorporated into drug conjugates for targeted delivery

Materials Science Applications

Beyond pharmaceuticals, [4-(4-Methoxyphenyl)phenyl]methanamine has applications in materials science:

  • Polymer chemistry: Can be used as a monomer or modifier in polymer synthesis

  • Surface chemistry: The amine functionality allows for surface modifications and functionalization

  • Sensing technologies: The aromatic structure with specific substituents makes it useful in developing chemical sensors

Research Findings

Recent studies have focused on characterizing the stability and solubility of [4-(4-Methoxyphenyl)phenyl]methanamine in various solvents. These investigations are crucial for understanding the compound's behavior under different conditions and optimizing its use in various applications.

Table 2: Research Applications of [4-(4-Methoxyphenyl)phenyl]methanamine

Research AreaApplicationKey Findings
PharmaceuticalMonoamine oxidase inhibitionPotential therapeutic effect for neurological disorders
Medicinal ChemistryIntermediate in drug synthesisVersatile building block for complex molecules
Materials SciencePolymer modificationEnhances specific properties of polymeric materials
Organic SynthesisBuilding blockParticipates in various coupling and condensation reactions

Analytical Methods and Characterization

The characterization of [4-(4-Methoxyphenyl)phenyl]methanamine typically involves various analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Several spectroscopic methods are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide valuable information about the hydrogen and carbon environments in the molecule

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, particularly the amine (-NH₂) and methoxy (-OCH₃) moieties

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns, aiding in structural confirmation

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often used to assess the purity of [4-(4-Methoxyphenyl)phenyl]methanamine and monitor reaction progress during its synthesis.

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